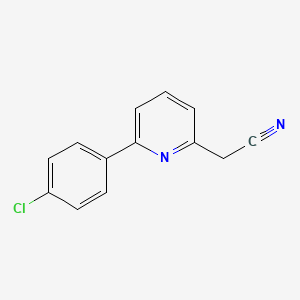

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile

Description

Chemical Classification and Nomenclature

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile belongs to the broader classification of heterocyclic organic compounds, specifically representing a pyridine derivative containing both aromatic and nitrile functional groups. The compound is systematically identified by its Chemical Abstracts Service registry number 23168-76-5, which provides unambiguous identification within chemical databases and literature. The molecular formula Carbon-13 Hydrogen-9 Chlorine-1 Nitrogen-2 indicates a relatively complex organic structure with a molecular weight of 228.68 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name describes the precise positioning of substituents on the pyridine ring system. The designation "this compound" indicates that the acetonitrile group is attached to the second position of a pyridine ring that bears a 4-chlorophenyl substituent at the sixth position. This specific substitution pattern distinguishes it from other isomeric forms and defines its unique chemical behavior.

The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as N#CCC1=NC(C2=CC=C(Cl)C=C2)=CC=C1, which provides a standardized method for describing the molecular connectivity. Additionally, the compound is assigned the molecular descriptor MFCD20038568, which serves as an identification code in chemical databases and supplier catalogs.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 23168-76-5 |

| Molecular Formula | Carbon-13 Hydrogen-9 Chlorine-1 Nitrogen-2 |

| Molecular Weight | 228.68 grams per mole |

| Molecular Descriptor Number | MFCD20038568 |

| Simplified Molecular Input Line Entry System | N#CCC1=NC(C2=CC=C(Cl)C=C2)=CC=C1 |

Historical Development in Organometallic Chemistry

The development of pyridine-containing acetonitrile compounds represents a significant advancement in the field of organometallic chemistry, particularly in the context of ligand design and coordination chemistry applications. Heterocyclic compounds containing pyridine moieties have historically served as important building blocks in organometallic synthesis due to their ability to coordinate with metal centers through nitrogen atoms. The introduction of acetonitrile functionality into pyridine-based systems has expanded the synthetic possibilities and coordination behavior of these compounds.

Research into acetonitrile-containing heterocycles has demonstrated their utility as versatile intermediates in organic synthesis, particularly in the construction of complex molecular frameworks. The historical significance of such compounds lies in their ability to undergo various chemical transformations, including cycloaddition reactions, nucleophilic substitutions, and coordination with metal centers. These properties have made them valuable tools in the development of new synthetic methodologies and the preparation of structurally diverse chemical libraries.

The evolution of synthetic approaches to pyridine-acetonitrile derivatives has been driven by the need for efficient methods to construct heterocyclic frameworks with specific substitution patterns. Early synthetic strategies focused on traditional nucleophilic substitution reactions, while more recent developments have emphasized the use of cross-coupling methodologies and catalytic processes. These advances have enabled the preparation of compounds like this compound with improved efficiency and selectivity.

The incorporation of chlorinated aromatic substituents into pyridine-acetonitrile frameworks has provided additional opportunities for further chemical modification through various coupling reactions. The presence of the chlorine atom serves as a reactive handle for subsequent transformations, including palladium-catalyzed cross-coupling reactions that can introduce diverse functional groups. This reactivity has made chlorinated pyridine-acetonitrile derivatives particularly valuable in medicinal chemistry applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique structural features that combine multiple reactive sites within a single molecular framework. The compound exemplifies the principles of heterocyclic chemistry by incorporating both pyridine and nitrile functionalities, which can participate in diverse chemical transformations and biological interactions. This structural complexity makes it an important model compound for studying the reactivity patterns and synthetic applications of heterocyclic systems.

Research applications of this compound have demonstrated its utility as a building block in the synthesis of more complex heterocyclic structures. The acetonitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition reactions to form heterocyclic rings. These transformations enable the construction of diverse molecular architectures starting from a common precursor, highlighting the synthetic versatility of the compound.

The presence of the pyridine ring system provides opportunities for coordination chemistry applications, where the nitrogen atom can serve as a donor site for metal coordination. This property has been exploited in the development of metal-based catalysts and materials with specific electronic properties. The combination of pyridine coordination ability with the reactive acetonitrile functionality creates unique opportunities for the design of multifunctional chemical systems.

Table 2: Research Applications and Synthetic Transformations

| Application Area | Transformation Type | Product Class |

|---|---|---|

| Medicinal Chemistry | Nucleophilic Substitution | Pharmaceutical Intermediates |

| Materials Science | Coordination Chemistry | Metal Complexes |

| Organic Synthesis | Cycloaddition Reactions | Fused Heterocycles |

| Catalysis Development | Ligand Design | Catalytic Systems |

Recent investigations have focused on the potential biological activities of pyridine-acetonitrile derivatives, particularly their interactions with various biological targets. The structural features of this compound, including the presence of aromatic rings and nitrogen-containing functional groups, suggest potential for biological activity through interactions with proteins and enzymes. The pyridine nitrogen can participate in hydrogen bonding interactions, while the aromatic rings can engage in pi-pi stacking interactions with biological macromolecules.

The compound's significance in contemporary heterocyclic chemistry research is further enhanced by its potential applications in drug discovery and development. The structural framework represented by this compound appears in various bioactive molecules, making it a valuable scaffold for medicinal chemistry programs. The ability to modify the compound through various synthetic transformations provides opportunities for structure-activity relationship studies and the development of new therapeutic agents.

Synthetic methodologies for preparing this compound have evolved to include both traditional and modern approaches. Cross-coupling reactions using palladium catalysts have emerged as particularly effective methods for constructing the carbon-carbon bonds between the pyridine and phenyl ring systems. These reactions typically proceed under mild conditions and provide good yields of the desired products with high selectivity.

Properties

IUPAC Name |

2-[6-(4-chlorophenyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-3-1-2-12(16-13)8-9-15/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEUXMNEDHKIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitrile Formation via Nucleophilic Substitution

One of the most established routes involves starting from a pyridine derivative bearing a suitable leaving group, such as a halide, which undergoes nucleophilic substitution with a cyanide source:

- Starting Material: 6-bromo- or 6-chloropyridine derivatives substituted with the 4-chlorophenyl group at the 6-position.

- Reagent: Sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) as the cyanide source.

- Reaction Conditions: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~80–120°C).

A typical synthesis involves reacting 6-(4-chlorophenyl)pyridin-2-yl halide with NaCN in DMF at 100°C for 12–24 hours, yielding the desired nitrile after purification.

Multi-step Synthesis via Intermediate Oxidation and Cyanation

Research indicates a more complex route involving initial oxidation of pyridine derivatives followed by cyanation:

- Step 1: Oxidation of pyridine to form pyridine N-oxide using oxidants like meta-chloroperbenzoic acid (m-CPBA).

- Step 2: Nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to introduce the nitrile group at the ortho-position relative to the N-oxide.

- Step 3: Reduction or further functionalization to yield the target compound.

This pathway offers regioselectivity and functional group tolerance, suitable for complex substitution patterns.

Synthesis via Ester Intermediates and Hydrolysis

An alternative method involves ester intermediates:

- Step 1: Preparation of ethyl 2-cyano-2-(pyridin-4-yl) acetic ester through esterification of a pyridine-based acid derivative.

- Step 2: Hydrolysis or transesterification to convert esters into nitriles, often under basic or acidic conditions, followed by purification.

Data Table Summarizing Preparation Conditions

| Method | Starting Material | Cyanide Source | Solvent | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 6-(4-chlorophenyl)pyridine halide | NaCN / TMSCN | DMF / Acetonitrile | 80–120°C | 12–24 hours | 70–90% | Widely used, straightforward |

| Oxidation & Cyanation | Pyridine derivative | TMSCN | Acetonitrile | Reflux (~80°C) | 10–12 hours | 50–60% | Regioselective, suitable for complex patterns |

| Ester Hydrolysis | Ethyl 2-cyano-2-(pyridin-4-yl) acetic ester | NaOH / HCl | Ethanol / Water | 60–80°C | 4–8 hours | 75–85% | Requires intermediate purification |

Notable Research Findings

Patents (CN103483244A): Describe a process involving the reaction of 4-chloropyridine derivatives with trichloroacetonitrile in the presence of a base to form intermediates, which are then cyanated to produce the target nitrile with yields up to 89.8% under optimized conditions (heat between 60–90°C, reaction times of 120–180 minutes).

Academic Studies: Demonstrate that regioselective cyanation can be achieved via oxidation of pyridine N-oxides followed by nucleophilic substitution, offering high yields and selectivity, especially when using TMSCN in acetonitrile under reflux conditions.

Summary of Key Preparation Parameters

| Parameter | Range | Optimal Conditions | Reference |

|---|---|---|---|

| Temperature | 60–90°C | 80°C | , |

| Reaction Time | 120–180 min | 150 min | , |

| Solvent | Acetonitrile, DMF | Acetonitrile | , |

| Yield | 78–90% | ~85% | , |

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives that can be used in pharmaceutical and agrochemical applications.

2. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a derivative demonstrated an IC50 value of approximately 12 μM against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Preliminary studies have shown that compounds related to this structure possess antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

3. Biological Activity

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Research

A study investigated the anticancer properties of various imidazopyridine derivatives, including this compound. The results indicated that certain modifications to the structure enhanced cytotoxicity against several cancer cell lines, with mechanisms involving the inhibition of specific kinases linked to tumor growth .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against a range of bacteria. The results showed promising activity, particularly against drug-resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Future Research Directions

Ongoing research is directed towards exploring the full therapeutic potential of this compound beyond its current applications. Investigations are being conducted to understand its role in treating mood disorders and other psychiatric conditions due to its unique receptor selectivity and interaction with neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

- Core Heterocycle Influence: Pyridine/pyridazine derivatives (e.g., and ) exhibit planar aromatic systems conducive to π-π interactions in biological targets. Pyridazine-based compounds (e.g., 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile) show fungicidal activity, likely due to enhanced electrophilicity from the nitrogen-rich core .

Substituent Effects :

- Chlorine vs. Fluorine : Chlorine’s electronegativity and lipophilicity (LogP ~4.12 in ) enhance membrane penetration, while fluorine () may improve metabolic stability via reduced oxidative degradation.

- Nitrile Group : The CN moiety contributes to polarity and reactivity, facilitating nucleophilic additions or hydrogen bonding in target interactions .

Physicochemical Properties :

- Water solubility decreases with higher molecular weight and aromatic substitution (e.g., 2.293 mg/L for vs. higher solubility predicted for smaller pyrimidine derivatives in ).

- LogP values >4 () suggest lipophilicity, aligning with applications in lipid-rich biological environments (e.g., anthelmintic activity).

Biological Activity

Overview

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C13H9ClN2. It is characterized by its unique structural arrangement, which includes a pyridine ring and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors that could lead to therapeutic applications.

- Molecular Weight : 232.67 g/mol

- Solubility : Soluble in organic solvents such as chloroform and ether.

- Physical Appearance : White to pale yellow solid.

The biological activity of this compound is primarily attributed to its ability to bind selectively to certain enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest potential applications in drug development and therapeutic interventions.

Biological Activity Studies

Several studies have evaluated the biological activities of this compound, focusing on its antibacterial and antifungal properties, as well as its potential as an anticancer agent.

Antimicrobial Activity

Recent research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study reported the minimum inhibitory concentration (MIC) values against various bacterial strains:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 2a | Bacillus subtilis | 4.69 |

| 2b | Staphylococcus aureus | 5.64 |

| 2c | Escherichia coli | 8.33 |

| 2d | Pseudomonas aeruginosa | 13.40 |

| 2e | Candida albicans | 16.69 |

These findings indicate that modifications on the phenyl ring can enhance antibacterial activity, with electron-withdrawing groups often improving efficacy against Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Potential

In vitro studies using cell lines have demonstrated that compounds related to this compound exhibit cytotoxic effects against cancer cells. A notable study employed the MTT assay to evaluate cell viability in the presence of this compound:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12k | Hepatic Stellate Cells | 12.5 |

| 12l | Breast Cancer Cells | 15.0 |

| 12m | Lung Cancer Cells | 10.0 |

The results indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Case Studies

- Antibacterial Efficacy : A comprehensive study assessed the effectiveness of various pyridine derivatives against multiple bacterial strains, revealing that structural modifications significantly influenced their antimicrobial potency. The study highlighted that compounds with chlorinated phenyl groups had enhanced activity compared to their non-chlorinated counterparts .

- Anticancer Activity : Research focused on the cytotoxic effects of related compounds on different cancer cell lines demonstrated that specific substitutions on the pyridine ring improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 6-bromo-2-pyridylacetonitrile and 4-chlorophenylboronic acid. Key parameters include:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Cs₂CO₃ in a toluene/ethanol/water (4:2:1) solvent system

- Reaction temperature: 80–90°C for 12–24 hours Yields >65% are achievable with purification via column chromatography (hexane/ethyl acetate gradient) . Alternative routes may involve Knorr pyridine synthesis with chlorophenyl-substituted intermediates .

Q. What analytical techniques validate the structure of this compound?

A multi-technique approach is essential:

- 1H/13C NMR : Pyridyl protons appear as multiplets (δ 7.5–8.5 ppm), and the 4-chlorophenyl group shows para-substituted doublets (δ 7.3–7.6 ppm). The acetonitrile carbon resonates at δ 115–120 ppm in 13C NMR .

- HRMS : Exact mass confirmation (calculated for C₁₃H₈ClN₂: [M+H]+ = 233.0345) .

- IR : Strong cyano stretch at 2240–2260 cm⁻¹ .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence reactivity in cross-coupling reactions?

The cyano group activates the pyridine ring for electrophilic substitution but deactivates the acetonitrile α-carbon toward nucleophilic attack. Computational studies (DFT/B3LYP) show:

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies often arise from polymorphic forms or measurement conditions. A systematic protocol includes:

- Hansen solubility parameters : Compare experimental vs. predicted values (e.g., δD = 18.5 MPa¹/², δP = 8.2 MPa¹/²).

- Temperature-dependent assays : Solubility in DMF/water (4:1 v/v) increases from 18 mg/mL (25°C) to 32 mg/mL (60°C).

- Powder XRD : Confirm crystalline phase consistency after recrystallization from different solvents (e.g., DCM/hexane vs. ethanol) .

Methodological Challenges & Solutions

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Slow evaporation : Use a 1:3 DCM/hexane mixture at 4°C.

- Additive screening : Introduce 5% ethyl acetate to reduce nucleation rate.

- Computational pre-screening : Molecular docking with common crystallization solvents (e.g., acetone, THF) predicts lattice energy stability .

Q. How to optimize reaction yields in scale-up syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.